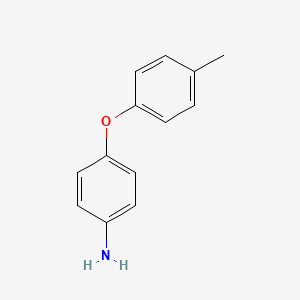

4-(p-Tolyloxy)aniline

Description

Properties

IUPAC Name |

4-(4-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCGOYHSWIYEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194277 | |

| Record name | 4-(p-Tolyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41295-20-9 | |

| Record name | 4-(4-Methylphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(p-Tolyloxy)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041295209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41295-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(p-Tolyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(p-tolyloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(P-TOLYLOXY)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84YC2XPK5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(p-Tolyloxy)aniline: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(p-Tolyloxy)aniline, also known as 4-(4-methylphenoxy)aniline, is an aromatic amine and a member of the diaryl ether class of compounds.[1][2] The diaryl ether motif is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[3] These activities include potential anticancer, anti-inflammatory, antiviral, and antibacterial properties. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, biological significance, and analytical methodologies related to this compound, serving as a resource for its application in research and drug development.

Chemical Identity and Physicochemical Properties

This compound is structurally characterized by an aniline ring linked to a p-cresol moiety through an ether bridge. This structure imparts a unique combination of properties relevant to its use as a chemical intermediate.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-(4-methylphenoxy)aniline[2] |

| CAS Number | 41295-20-9[1][2][4] |

| Molecular Formula | C₁₃H₁₃NO[1][2] |

| Molecular Weight | 199.25 g/mol [2] |

| InChI | InChI=1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3[2] |

| InChIKey | VPCGOYHSWIYEMO-UHFFFAOYSA-N[4] |

| Canonical SMILES | CC1=CC=C(C=C1)OC2=CC=C(C=C2)N[2] |

| Common Synonyms | This compound, 4-Amino-4'-methyldiphenyl ether, Benzenamine, 4-(4-methylphenoxy)-[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid (Predicted) | N/A |

| Melting Point | No experimental data available. Related compounds like 4-(4-Nitrophenoxy)aniline melt at 132 °C.[5] | N/A |

| Boiling Point | No experimental data available. Predicted for a related isomer is 434.9±38.0 °C.[6] | N/A |

| Water Solubility | Poorly soluble (Predicted based on structure).[7] | N/A |

| XLogP3 | 2.9 (Computed) | [2] |

| Hydrogen Bond Donor Count | 1 (Computed) | [3] |

| Hydrogen Bond Acceptor Count | 2 (Computed) | [3] |

| Rotatable Bond Count | 2 (Computed) | N/A |

Spectroscopic Data Summary

Detailed experimental spectra are essential for the unambiguous identification and characterization of this compound. While raw spectra are instrument-dependent, the expected key features are summarized below.

Table 3: Key Spectroscopic Features for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on both rings (typically in the δ 6.8-7.5 ppm range), a singlet for the methyl (-CH₃) protons (around δ 2.3 ppm), and a broad singlet for the amine (-NH₂) protons. |

| ¹³C NMR | Resonances for 13 distinct carbon atoms, including aromatic C-H, aromatic quaternary carbons (C-O, C-N, C-CH₃), and the methyl carbon. |

| Mass Spec. (GC-MS) | A molecular ion peak (M⁺) at m/z = 199, corresponding to the molecular weight.[2] Common fragmentation patterns would involve cleavage of the ether bond. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3350-3450 cm⁻¹), C-H stretching (aromatic and methyl), C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and strong C-O-C stretching for the diaryl ether linkage (~1240 cm⁻¹). |

Synthesis and Experimental Protocols

The primary method for synthesizing diaryl ethers such as this compound is the Ullmann condensation.[8] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[9]

Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol is a representative procedure for the synthesis of a substituted diaryl ether based on the Ullmann condensation, which can be adapted for this compound by using 4-iodonitrobenzene and p-cresol, followed by reduction of the nitro group.

1. Materials and Reagents:

-

Aryl Halide (e.g., 4-iodonitrobenzene)

-

Phenol (e.g., p-cresol)

-

Copper(I) Iodide (CuI) catalyst (5-10 mol%)

-

Base (e.g., Potassium Carbonate, K₂CO₃, 2 equivalents)

-

High-boiling point solvent (e.g., Toluene, DMF, or N-Methyl-2-pyrrolidone)

-

Ethyl acetate, water, brine for workup

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

2. Reaction Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl halide (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with ethyl acetate.

-

Combine the organic filtrates and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the diaryl ether.

-

If starting with a nitro-substituted precursor, the resulting nitro-diaryl ether must be reduced (e.g., using SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid) to obtain the final aniline product.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-(4-Methylphenoxy)aniline | 41295-20-9 [sigmaaldrich.com]

- 5. 4-(4-Nitrophenoxy)aniline CAS#: 6149-33-3 [m.chemicalbook.com]

- 6. 383126-99-6 CAS MSDS (4-(4-BENZYLPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. benchchem.com [benchchem.com]

- 9. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to 4-(4-methylphenoxy)aniline: Physicochemical Characteristics, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-(4-methylphenoxy)aniline. Due to the limited availability of extensive experimental data for this specific compound in publicly accessible literature, this guide incorporates data from closely related isomers and structural analogs to provide a thorough understanding of its properties. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key analytical and synthetic procedures are provided.

Core Physicochemical Properties

4-(4-methylphenoxy)aniline, also known as 4-amino-4'-methyldiphenyl ether, is an aromatic amine with a diaryl ether scaffold. Its physicochemical properties are crucial for its application in medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 41295-20-9 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [2] |

| IUPAC Name | 4-(4-methylphenoxy)aniline | [1][2] |

Computed Physicochemical Data

The following table summarizes the computed physicochemical properties of 4-(4-methylphenoxy)aniline, which are valuable in predicting its behavior in various systems.

| Property | Value | Source |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 35.3 Ų | [2] |

| Exact Mass | 199.099714038 Da | [2] |

| Monoisotopic Mass | 199.099714038 Da | [2] |

Spectroscopic Characterization

While detailed spectral analyses for 4-(4-methylphenoxy)aniline are not extensively published, data for its isomers and general knowledge of similar structures allow for an expected spectroscopic profile.[4]

Mass Spectrometry

Mass spectrometry data for the isomeric 4-(4-methylphenoxy)aniline reveals a molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity | Assignment |

| 199 | Most Abundant | Molecular Ion [M]⁺ |

| 108 | 2nd Highest | Fragment Ion |

| 200 | 3rd Highest | Isotopic Peak [M+1]⁺ |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

Specific peak assignments for ¹H NMR and ¹³C NMR of 4-(4-methylphenoxy)aniline are not fully detailed in available literature.[4] However, a general spectrum is noted as available in some databases. Similarly, a vapor phase IR spectrum is available, though specific peak data is not readily accessible.[4]

Experimental Protocols

Synthesis of 4-(4-methylphenoxy)aniline via Ullmann Condensation

The Ullmann condensation is a classical and effective method for the formation of diaryl ethers.[5] This protocol is adapted from procedures for structurally similar compounds and provides a reliable route to synthesize 4-(4-methylphenoxy)aniline.[6]

Reaction: 4-Iodoaniline + p-Cresol → 4-(4-methylphenoxy)aniline

Materials:

-

4-Iodoaniline

-

p-Cresol (4-methylphenol)

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried reaction flask, add 4-iodoaniline (1.0 eq), p-cresol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 4-(4-methylphenoxy)aniline.

Spectroscopic Analysis Workflow

A generalized workflow for the spectroscopic analysis of a synthesized compound like 4-(4-methylphenoxy)aniline is crucial for its characterization.

Biological Activity and Potential Signaling Pathways

While direct in-depth research on the biological activity of 4-(4-methylphenoxy)aniline is limited, the broader class of phenoxyaniline derivatives has garnered interest for its potential as anticancer agents.[3] These compounds are known to interact with various biological targets, including protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7]

Hypothetical Signaling Pathway Inhibition

Based on the known activity of related phenoxyaniline compounds, a potential mechanism of action for 4-(4-methylphenoxy)aniline could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which plays a crucial role in cell proliferation and survival.

This diagram illustrates a potential mechanism where 4-(4-methylphenoxy)aniline could inhibit the intracellular kinase domain of a receptor tyrosine kinase, thereby blocking downstream signaling and reducing cancer cell proliferation and survival. It is important to note that this is a representative pathway, and the actual molecular targets of 4-(4-methylphenoxy)aniline would need to be determined through dedicated experimental studies.

Conclusion

4-(4-methylphenoxy)aniline is a compound with significant potential in various fields of chemical research, particularly in drug discovery. While a comprehensive set of experimentally determined physical data is not yet available, this guide provides a solid foundation of its known and predicted characteristics. The provided experimental protocols for its synthesis and analysis offer a starting point for researchers. Further investigation into its biological activities and specific molecular targets is warranted to fully elucidate its potential therapeutic applications.

References

An In-depth Technical Guide on the Identification and Verification of CAS 41295-20-9: 4-(4-Methylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, verification, and potential biological significance of the chemical compound with CAS number 41295-20-9, identified as 4-(4-Methylphenoxy)aniline. This document details the physicochemical properties, synthesis, purification, and analytical characterization of this molecule. Furthermore, it explores the emerging role of the phenoxyaniline scaffold in drug discovery, particularly as an inhibitor of the c-Myc oncogene in colorectal cancer, providing detailed experimental protocols for its evaluation.

Chemical Identification and Physicochemical Properties

4-(4-Methylphenoxy)aniline is an aromatic amine and a diaryl ether. Its structure features an aniline ring linked to a p-cresol through an ether bond.

| Property | Value | Reference(s) |

| CAS Number | 41295-20-9 | [1] |

| IUPAC Name | 4-(4-methylphenoxy)aniline | [1] |

| Synonyms | 4-Amino-4'-methyldiphenyl ether, 4-(p-Tolyloxy)aniline | [1] |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | White to amber to dark green powder or lump | |

| Melting Point | 120.0 to 123.0 °C | |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis and Purification

The synthesis of 4-(4-Methylphenoxy)aniline can be achieved through several methods, with the Ullmann condensation being a common and effective approach for the formation of the diaryl ether linkage.[2]

Experimental Protocol: Synthesis via Ullmann Condensation

This protocol describes a representative synthesis of a phenoxyaniline derivative, which can be adapted for 4-(4-Methylphenoxy)aniline. The procedure involves the copper-catalyzed coupling of an aryl halide and a phenol.[2]

Materials:

-

4-chloronitrobenzene (or a suitable substituted aryl halide)

-

p-cresol (4-methylphenol)

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Procedure:

Step 1: Synthesis of 1-methyl-4-(4-nitrophenoxy)benzene (Diaryl Ether Formation)

-

To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add p-cresol (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to DMF.

-

Stir the mixture and heat to 80°C to form the potassium phenoxide salt.

-

Add 4-chloronitrobenzene (1.0 equivalent) and copper(I) iodide (0.1 equivalents).[3]

-

Heat the reaction mixture to 150-160°C and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Step 2: Reduction of the Nitro Group to an Aniline

-

In a separate reaction vessel, create a slurry of iron powder (5.0 equivalents) in a 4:1 mixture of ethanol and water.

-

Add a catalytic amount of ammonium chloride (0.2 equivalents) and heat the mixture to reflux (approximately 80°C).

-

Dissolve the crude nitro-intermediate from Step 1 in ethanol and add it dropwise to the refluxing iron slurry.

-

Maintain the reflux for 2-4 hours until the reduction is complete, as monitored by TLC.

-

Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate.

-

Wash the organic layer, dry it, and concentrate it to yield the crude 4-(4-Methylphenoxy)aniline.[3]

Experimental Protocol: Purification

The crude product can be purified by column chromatography on silica gel.

Materials:

-

Crude 4-(4-Methylphenoxy)aniline

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether (or hexane)

Procedure:

-

Prepare a silica gel column using a slurry of silica in petroleum ether.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., ethyl acetate/petroleum ether, 1:20 v/v).[4]

-

Load the dissolved product onto the column.

-

Elute the column with a gradient of ethyl acetate in petroleum ether, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect the fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4-(4-Methylphenoxy)aniline.

Analytical Verification

A combination of spectroscopic methods is essential for the unambiguous identification and verification of the synthesized 4-(4-Methylphenoxy)aniline.

Spectroscopic Data

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on both the aniline and the p-cresol rings, a singlet for the methyl group protons, and a broad singlet for the amine protons. The specific chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all 13 carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons bonded to the nitrogen and oxygen atoms. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 199, corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of a methyl group (m/z = 184) and cleavage of the ether bond.[5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹), and C-H stretching and bending of the aromatic rings.[6] |

Note: Specific, experimentally-derived spectral data for CAS 41295-20-9 is not widely available in public databases. The expected observations are based on the known structure and data from closely related isomers.[5]

Generalized Experimental Protocols for Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[5]

Mass Spectrometry (GC-MS):

-

Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) into the gas chromatograph.

-

The compound is separated from impurities on the GC column and then ionized in the mass spectrometer, typically by electron impact (EI).

-

The mass spectrum is recorded.[5]

Infrared (IR) Spectroscopy:

-

Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, dissolve the sample in a suitable solvent and acquire the spectrum in a liquid cell.

-

Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]

Biological Activity and Signaling Pathways

While direct biological studies on 4-(4-Methylphenoxy)aniline are limited, the phenoxyaniline scaffold is present in a number of biologically active molecules. Recent research has highlighted the potential of phenoxy-N-phenylaniline derivatives as inhibitors of the c-Myc oncogene, a key regulator of cell proliferation and a critical target in cancer therapy, particularly in colorectal cancer.[7][8]

c-Myc Inhibition in Colorectal Cancer

The c-Myc protein is a transcription factor that forms a heterodimer with MAX to regulate the expression of genes involved in cell growth and proliferation.[9] Overexpression of c-Myc is a common feature in many cancers, including colorectal cancer.[10] Small molecules that can disrupt the c-Myc/MAX interaction or inhibit c-Myc expression are therefore of significant interest in drug development.

One such derivative, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline (compound 42 from a cited study), has shown potent cytotoxicity against colorectal cancer cell lines by inhibiting c-Myc/MAX dimerization and DNA binding, leading to the downregulation of c-Myc expression.[7]

Experimental Protocols for Biological Evaluation

4.2.1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Colorectal cancer cell lines (e.g., HT29, HCT 116)

-

Complete cell culture medium

-

96-well plates

-

4-(4-Methylphenoxy)aniline or its derivatives, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.2.2. Western Blot Analysis for c-Myc Expression

Western blotting is used to detect the levels of specific proteins, in this case, c-Myc, in cell lysates.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against c-Myc

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Lyse the treated and untreated cells using RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression of c-Myc.[11][12]

Conclusion

4-(4-Methylphenoxy)aniline (CAS 41295-20-9) is a diaryl ether with a well-defined chemical structure that can be synthesized and purified using standard organic chemistry techniques. Its verification relies on a suite of spectroscopic methods. While direct biological data for this specific compound is sparse, the broader class of phenoxyaniline derivatives shows significant promise as anticancer agents, particularly as inhibitors of the c-Myc signaling pathway. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize, identify, and evaluate the biological activity of 4-(4-Methylphenoxy)aniline and related compounds, contributing to the ongoing efforts in the discovery and development of novel cancer therapeutics.

References

- 1. This compound | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of a novel c-Myc inhibitor against colorectal cancer via blocking c-Myc/Max heterodimerization and disturbing its DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent Synergistic Effect on c-Myc Driven Colorectal Cancers Using a Novel Indole-Substituted Quinoline with a Plk1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-(p-Tolyloxy)aniline: Synthesis, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(p-Tolyloxy)aniline, a diaryl ether amine with significant potential in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the Ullmann condensation, and explores its potential biological activities based on structurally related compounds. The information is presented to support researchers and drug development professionals in the evaluation and utilization of this compound in their work.

Introduction

This compound, also known as 4-(4-methylphenoxy)aniline, is an aromatic organic compound characterized by an aniline moiety linked to a p-tolyl group through an ether bond. The diaryl ether motif is a common scaffold in a variety of biologically active molecules and functional materials. The presence of both an amine and a tolyloxy group provides multiple sites for further chemical modification, making this compound a versatile building block in organic synthesis. This guide aims to consolidate the key technical information regarding this compound to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| IUPAC Name | 4-(4-methylphenoxy)aniline | [1] |

| CAS Number | 41295-20-9 | [1] |

| Appearance | White powder (typical) | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and DMSO. |

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, with the Ullmann condensation being a classical and effective approach for the formation of the diaryl ether linkage.[2]

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol describes the synthesis of this compound from 4-aminophenol and 4-chlorotoluene using a copper-catalyzed Ullmann condensation reaction.

Materials:

-

4-Aminophenol

-

4-Chlorotoluene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Pyridine (or other suitable high-boiling polar solvent like DMF or NMP)

-

Toluene

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-aminophenol (1.0 equivalent), 4-chlorotoluene (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add a suitable volume of pyridine to the flask to ensure adequate stirring and dissolution of the reactants.

-

Reaction: Heat the reaction mixture to reflux (typically 115-130 °C for pyridine) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with toluene and filter to remove the inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques. Spectroscopic data for this compound is available in public databases such as PubChem.[1]

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and methyl protons and their respective chemical environments.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups, such as the N-H stretch of the amine and the C-O-C stretch of the ether linkage.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its molecular formula.

Potential Biological Activity and Mechanism of Action

While specific biological studies on this compound are limited, the broader class of aryloxy aniline derivatives has shown interesting biological activities. For instance, some have been investigated as inhibitors of succinate-cytochrome c reductase.

Furthermore, a structurally related compound, p-(1-adamantyloxy)-aniline, has been identified as a hypocholesterolemic agent. Its mechanism of action involves the increased secretion of cholesterol into the bile and enhanced fecal excretion of cholesterol and bile salts. This provides a plausible hypothesis for a potential biological role of this compound that warrants further investigation.

Below is a diagram illustrating the proposed mechanism of action for a hypocholesterolemic effect, based on the activity of the structurally similar p-(1-adamantyloxy)-aniline.

Caption: Proposed mechanism of hypocholesterolemic action.

Experimental Workflows and Logical Relationships

To facilitate the study of this compound, a logical workflow for its synthesis and preliminary biological evaluation is presented below.

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and versatile chemical intermediate with potential applications in drug discovery and materials science. This technical guide provides essential information on its synthesis, characterization, and potential biological relevance to aid researchers in their endeavors with this compound. Further studies are warranted to fully elucidate its biological activities and potential therapeutic applications.

References

Spectroscopic data for 4-(p-Tolyloxy)aniline (¹H NMR, ¹³C NMR, MS, IR)

Spectroscopic Data for 4-(p-Tolyloxy)aniline: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Molecular Structure

IUPAC Name: 4-(4-methylphenoxy)aniline[1] Molecular Formula: C₁₃H₁₃NO[1] Molecular Weight: 199.25 g/mol [1] CAS Number: 41295-20-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly available in search results |

Note: Specific chemical shifts and coupling constants for this compound were not available in the provided search results. The table is a template for where such data would be presented.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly available in search results |

Note: Specific chemical shifts for the carbon atoms of this compound were not available in the provided search results. The table is a template for where such data would be presented.

Experimental Protocol for NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2][3] The solution is then analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[2][4]

-

¹H NMR: Proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms.[2]

-

¹³C NMR: Carbon-13 NMR spectra are obtained to identify the different carbon environments.[2] For quantitative analysis, spectra can be recorded with a 90º pulse and a long relaxation delay to ensure accurate integration.[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6][7] This information is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity | Assignment |

| 199 | Most Abundant | Molecular Ion [M]⁺ |

| 108 | 2nd Highest | Fragment Ion |

| 200 | 3rd Highest | Isotopic Peak [M+1]⁺ |

The molecular ion peak at m/z 199 corresponds to the molecular weight of this compound.[2]

Experimental Protocol for Mass Spectrometry

The mass spectrum can be obtained using a gas chromatography-mass spectrometry (GC-MS) system.[8]

-

Sample Introduction: A dilute solution of the compound is injected into the gas chromatograph.[2]

-

Separation: The compound is vaporized and passed through a capillary column to separate it from any impurities.[2]

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).[2][8]

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[2][8]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of the bonds within the molecule.[9] It is a useful technique for identifying functional groups.

IR Spectroscopy Data

Table 4: IR Spectroscopy Data for this compound [2]

| Wavenumber (cm⁻¹) | Description |

| Specific peak data not available in search results | A vapor phase IR spectrum is available. |

Note: While a vapor phase IR spectrum is noted to be available, specific peak assignments were not found in the search results. The table is a template for where such data would be presented.

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[2]

-

Sample Preparation: For a solid sample like this compound, the thin solid film method is common. The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., KBr). After the solvent evaporates, a thin film of the compound remains, which is then analyzed.[10] Alternatively, the sample can be prepared as a KBr pellet.[2]

-

Analysis: The instrument measures the absorption of infrared radiation at various wavelengths, corresponding to the vibrational frequencies of the bonds within the molecule.[2][9]

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. This compound | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. nmr.ceitec.cz [nmr.ceitec.cz]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. fiveable.me [fiveable.me]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. amherst.edu [amherst.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 4-Benzyloxyaniline (C13H13NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aromatic amine 4-Benzyloxyaniline, also known by its IUPAC name 4-(phenylmethoxy)benzenamine. With the chemical formula C13H13NO, this compound is a significant intermediate in organic synthesis and holds particular relevance in the pharmaceutical industry, notably as a known impurity and building block related to the synthesis of kinase inhibitors like Lapatinib. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis, and presents key analytical data. Furthermore, its role in synthetic pathways is illustrated to provide context for its application in drug development and manufacturing.

Introduction

4-Benzyloxyaniline is a monoamine derivative of aniline characterized by a benzyloxy substituent at the para position of the benzene ring. This structural feature imparts specific chemical reactivity and physical properties that make it a versatile building block in the synthesis of more complex molecules. Its primary relevance to the target audience of this guide lies in its role as a key intermediate and potential impurity in the manufacturing of Active Pharmaceutical Ingredients (APIs). A thorough understanding of its synthesis, properties, and analytical characterization is therefore crucial for process development, quality control, and regulatory compliance in the pharmaceutical sector.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 4-Benzyloxyaniline is presented below. This data is essential for its identification, handling, and use in synthetic procedures.

Table 1: Physicochemical Properties of 4-Benzyloxyaniline

| Property | Value | Reference(s) |

| IUPAC Name | 4-(phenylmethoxy)benzenamine | [1] |

| Synonyms | 4-Benzyloxyaniline, p-Benzyloxyaniline, 4-Aminophenyl benzyl ether | [1] |

| CAS Number | 6373-46-2 | [1] |

| Molecular Formula | C13H13NO | [1] |

| Molecular Weight | 199.25 g/mol | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Melting Point | 76-78 °C | [2] |

| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; slightly soluble in water. | [2] |

| Boiling Point | Not readily available | |

| Density | Not readily available |

Table 2: Spectroscopic Data for 4-Benzyloxyaniline

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic signals for aromatic protons and the amine group. | [1] |

| ¹³C NMR | Spectra available, with distinct signals for the thirteen carbon atoms. | |

| Mass Spectrometry (GC-MS) | m/z top peak: 108; m/z 2nd highest: 199. | [1] |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic peaks for N-H and C-O stretching. | [1] |

Experimental Protocols for Synthesis

The synthesis of 4-Benzyloxyaniline can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Synthesis from 4-Nitrophenol

This two-step synthesis involves the benzylation of 4-nitrophenol followed by the reduction of the nitro group.

Step 1: Synthesis of 4-Benzyloxy nitrobenzene

-

Materials: 4-nitrophenol, benzyl chloride, potassium carbonate, tetrabutylammonium bromide, water, ethanol.

-

Procedure:

-

In a 1000 mL reaction flask, add 400g of water and 150g of ethanol.

-

To this, add 2g of tetrabutylammonium bromide, 85g of potassium carbonate, 70g of 4-nitrophenol, and 93g of benzyl chloride.

-

Stir the mixture and heat to 85 °C. Maintain the reaction at 85-90 °C under reflux for 5 hours.

-

After the initial reflux, maintain the temperature at 106-108 °C for an additional 4 hours.

-

Cool the reaction mixture to 30 °C.

-

The resulting solid is collected by centrifugation and washed with a large amount of water until neutral.

-

This yields approximately 105.6g (91.58% yield) of 4-benzyloxy nitrobenzene.[3]

-

Step 2: Reduction to 4-Benzyloxyaniline

-

Materials: 4-benzyloxy nitrobenzene, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.

-

Procedure:

-

In a 5 L, 3-necked round-bottom flask equipped with an overhead stirrer, a thermocouple, and a reflux condenser, add tin(II) chloride dihydrate (427.8g, 1.90 mol), ethanol (1250 mL), and concentrated HCl (250 mL).

-

Stir and heat the mixture to 70 °C until a clear solution is obtained.

-

To this hot solution, add the previously synthesized 4-benzyloxy nitrobenzene portion-wise.

-

The reduction proceeds smoothly to generate 4-benzyloxyaniline.[4]

-

Synthesis from 4-Benzyloxyaniline Hydrochloride

This protocol describes the preparation of the free base from its hydrochloride salt.

-

Materials: 4-benzyloxyaniline hydrochloride, chloroform, methanol, 1.25N sodium hydroxide solution, saturated sodium chloride solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 20 g of 4-benzyloxyaniline hydrochloride in a mixture of chloroform and methanol.

-

Make the solution basic by adding a solution of 70 mL of 1.25N sodium hydroxide and 70 mL of water.

-

Separate the organic and aqueous layers.

-

Extract the aqueous phase with chloroform.

-

Wash the combined chloroform extracts with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield approximately 17 g of 4-benzyloxyaniline.[5]

-

Role in Pharmaceutical Synthesis: The Case of Lapatinib

4-Benzyloxyaniline and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. While 3-chloro-4-(3-fluorobenzyloxy)aniline is the direct precursor in the synthesis of Lapatinib, 4-benzyloxyaniline is a closely related compound and a known impurity.[1][6] The synthetic pathway of Lapatinib illustrates the importance of such aniline derivatives.

The following diagram outlines a simplified synthetic workflow for Lapatinib, highlighting the key role of the substituted aniline moiety.

Caption: Simplified synthetic workflow of Lapatinib.

Analytical Methods for Characterization

The purity and identity of 4-Benzyloxyaniline are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for its characterization.

Table 3: Analytical Methods for 4-Benzyloxyaniline

| Method | Typical Conditions | Purpose |

| HPLC | On-line SPE with a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile/water gradient with UV detection. | Purity assessment, quantification, and detection of related impurities. |

| GC-MS | Capillary column with a temperature program, electron ionization (EI) source. | Identification based on retention time and mass spectrum, and quantification. |

| LC-MS/MS | Triple quadrupole mass spectrometer in dynamic multiple reaction monitoring (dMRM) mode. | Highly sensitive and selective detection and quantification, especially at low concentrations.[7] |

Conclusion

4-Benzyloxyaniline is an aromatic amine with significant applications as a chemical intermediate in various industries, most notably in the pharmaceutical sector. Its synthesis from readily available starting materials is well-established, and its physicochemical and spectroscopic properties are well-documented. For drug development professionals, a comprehensive understanding of this molecule is essential for the synthesis of complex APIs, for impurity profiling, and for ensuring the quality and safety of the final drug product. The information provided in this guide serves as a valuable resource for researchers and scientists working with this versatile compound.

References

- 1. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. agilent.com [agilent.com]

Solubility profile of 4-(p-Tolyloxy)aniline in common lab solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(p-Tolyloxy)aniline in common laboratory solvents. The information is targeted towards researchers, scientists, and professionals in drug development. This document outlines the predicted solubility based on the compound's chemical structure, presents a detailed experimental protocol for quantitative solubility determination, and includes a workflow diagram for clarity.

Predicted Solubility Profile

The "like dissolves like" principle suggests that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[1][2] this compound's aniline moiety can form hydrogen bonds, suggesting potential solubility in protic solvents. Conversely, the bulky, nonpolar tolyloxy group will favor interactions with nonpolar solvents.

A related compound, 4-benzyloxyaniline, is moderately soluble in polar solvents like ethanol and methanol due to hydrogen bonding from its amino group, but shows higher solubility in non-polar solvents such as benzene and toluene.[3] Its water solubility is limited due to the hydrophobic benzyloxy group.[3] Similarly, aniline itself is only slightly soluble in water but exhibits good solubility in organic solvents like ethanol, acetone, and chloroform.[4]

Based on these analogs, the expected solubility profile for this compound is summarized in the table below.

| Solvent Class | Common Lab Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Low to Moderate | The polar -NH2 group can form hydrogen bonds with protic solvents. However, the large, nonpolar tolyloxy group will hinder solubility, especially in highly polar water. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the aniline derivative without the steric hindrance of hydrogen bonding to the solvent itself. |

| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | High | The nonpolar tolyloxy group will have favorable van der Waals interactions with nonpolar solvents, leading to good solubility. |

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[5][6] The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents of interest

-

Analytical balance

-

Vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. The presence of undissolved solid is crucial to ensure equilibrium is reached.[7]

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or in a thermomixer.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) and speed (e.g., 300 RPM) for a sufficient period to reach equilibrium.[7] This typically takes 24 to 72 hours.[7]

-

To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The concentration should be constant at equilibrium.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.[7]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to determine the concentration of the saturated solution.

-

3. Data Analysis:

-

Calculate the concentration of this compound in the saturated solution from the calibration curve, taking into account the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Caption: Workflow of the shake-flask method for solubility determination.

References

An In-depth Technical Guide to the Core Chemical Properties of 4-amino-4'-methyldiphenyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical properties, synthesis, and potential biological relevance of 4-amino-4'-methyldiphenyl ether. The information is curated for professionals in research and drug development, with a focus on structured data, detailed experimental methodologies, and visual representations of workflows and pathways.

Core Chemical and Physical Properties

4-amino-4'-methyldiphenyl ether, also known as 4-(4-methylphenoxy)aniline, is an aromatic ether derivative. Its structural and physical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 41295-20-9 | [1][2][3] |

| Molecular Formula | C₁₃H₁₃NO | [1][2] |

| Molecular Weight | 199.25 g/mol | [1][2] |

| Physical State | Solid, White to Amber to Dark green powder to lump | [3] |

| Melting Point | 120.0 to 123.0 °C | [3] |

| Boiling Point (Predicted) | 333.1 ± 25.0 °C | |

| Density (Predicted) | 1.115 ± 0.06 g/cm³ | |

| Purity | >98.0% (by GC and Nonaqueous Titration) | [3] |

| InChI | InChI=1S/C13H13NO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,14H2,1H3 | [4] |

| Canonical SMILES | CC1=CC=C(OC2=CC=C(N)C=C2)C=C1 |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 4-amino-4'-methyldiphenyl ether.

| Spectrum Type | Key Peaks / Shifts (ppm) |

| ¹H NMR | Data available upon request from suppliers. |

| ¹³C NMR | Data available upon request from suppliers.[4] |

| Mass Spec (MS) | Data available upon request from suppliers. |

| Infrared (IR) | Data available upon request from suppliers. |

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and analysis of 4-amino-4'-methyldiphenyl ether. These protocols are based on established chemical principles and methods reported for analogous compounds.

A common route for synthesizing diaryl ethers is the Williamson ether synthesis, followed by the reduction of a nitro group to an amine.

Step 1: Synthesis of 4-methyl-4'-nitrodiphenyl ether

This step involves the reaction of p-cresol with p-chloronitrobenzene in the presence of a base.

-

Reagents:

-

p-Cresol

-

p-Chloronitrobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add equimolar amounts of p-cresol, p-chloronitrobenzene, and potassium carbonate.

-

Add anhydrous DMF as the solvent.

-

Reflux the mixture under an inert nitrogen atmosphere until the reaction is substantially complete (monitoring by TLC or GC is recommended).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove inorganic salts (potassium carbonate and potassium chloride).

-

The filtrate, containing the intermediate product 4-methyl-4'-nitrodiphenyl ether, can be used directly in the next step or purified by distillation or crystallization.

-

Step 2: Reduction of 4-methyl-4'-nitrodiphenyl ether to 4-amino-4'-methyldiphenyl ether

This step involves the reduction of the nitro group to an amine using a catalyst and a reducing agent like hydrazine hydrate.[5]

-

Reagents:

-

4-methyl-4'-nitrodiphenyl ether (from Step 1)

-

Ethanol

-

Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

-

Activated Carbon

-

Hydrazine hydrate (85%)

-

Sodium hydroxide solution (e.g., 30%)

-

-

Procedure:

-

In a reaction flask, disperse the 4-methyl-4'-nitrodiphenyl ether, Iron (III) chloride hexahydrate, and activated carbon in ethanol.[5]

-

Adjust the pH of the mixture to between 7 and 9 using the sodium hydroxide solution.[5]

-

Heat the mixture to 80-90 °C.

-

Slowly add hydrazine hydrate dropwise to the heated mixture over 2-3 hours while maintaining the temperature.[5]

-

After the addition is complete, continue to reflux for an additional 3-4 hours until the reaction is complete (monitored by TLC or GC).[5]

-

Filter the hot reaction mixture to recover the solid catalyst.

-

Distill the filtrate to recover the ethanol.

-

To the remaining mother liquor, add water and stir. The product will separate.

-

Isolate the product, which can then be purified.

-

Purification of the crude product can be achieved by crystallization.[6]

-

Reagents:

-

Crude 4-amino-4'-methyldiphenyl ether

-

N,N-Dimethylformamide (DMF)

-

Ethanol (as anti-solvent)

-

-

Procedure:

-

Dissolve the crude 4-amino-4'-methyldiphenyl ether in a minimal amount of DMF at room temperature or with gentle heating.

-

Filter the solution to remove any insoluble impurities.

-

Slowly add ethanol to the filtrate with stirring. The ethanol acts as an anti-solvent, causing the product to precipitate out of the DMF solution.

-

Continue adding ethanol until precipitation appears complete.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure 4-amino-4'-methyldiphenyl ether.

-

Gas Chromatography (GC) for Purity Assessment

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

-

Carrier Gas: Helium or Nitrogen.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.

-

Temperature Program:

-

Initial Oven Temperature: ~150 °C

-

Ramp: Increase temperature at a rate of 10-20 °C/min.

-

Final Oven Temperature: ~280-300 °C

-

-

Data Analysis: Determine the purity by calculating the area percentage of the main peak corresponding to 4-amino-4'-methyldiphenyl ether.

Nonaqueous Titration for Purity Assessment

-

Principle: The basic amino group is titrated with a strong acid in a nonaqueous solvent.

-

Reagents:

-

Perchloric acid in glacial acetic acid (standardized titrant, e.g., 0.1 N).

-

Glacial acetic acid (solvent).

-

Crystal violet indicator.

-

-

Procedure:

-

Accurately weigh a sample of 4-amino-4'-methyldiphenyl ether and dissolve it in glacial acetic acid.

-

Add a few drops of crystal violet indicator. The solution will appear violet.

-

Titrate the solution with standardized 0.1 N perchloric acid until the endpoint is reached, indicated by a color change from violet to blue-green.

-

Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the sample.

-

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to 4-amino-4'-methyldiphenyl ether.

Caption: General two-step synthesis and purification workflow for 4-amino-4'-methyldiphenyl ether.

Caption: Experimental workflow for determining purity via Gas Chromatography (GC).

Potential Biological Activity and Drug Development Context

While specific biological activities for 4-amino-4'-methyldiphenyl ether are not extensively documented in publicly available literature, the substituted diphenyl ether scaffold is of significant interest in drug development. This class of compounds has been investigated for a range of therapeutic applications.

-

Antibacterial Agents: Some substituted diphenyl ethers have been identified as potent inhibitors of the enoyl-ACP reductase enzyme (FabI) in bacteria.[7][8] This makes them a promising platform for developing novel chemotherapeutics against pathogens like Francisella tularensis and Burkholderia pseudomallei.[7][8][9] The 4-amino-4'-methyl substitution pattern could be explored for activity against this target.

-

Enzyme Inhibition in Cancer: Diphenyl ether derivatives have been explored as inhibitors of various enzymes implicated in cancer.

-

Protoporphyrinogen Oxidase (PPO) Inhibitors: This class of compounds has potential in photodynamic therapy (PDT) for cancer treatment.[10]

-

Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Other complex phenoxypiperidines, which contain a diphenyl ether-like core, have been evaluated as reversible inhibitors of LSD1, a target in oncology.[11]

-

SHP1 Activators: Derivatives of lithocholic acid incorporating amino groups have been investigated as allosteric activators of the SHP1 phosphatase, which acts as a tumor suppressor.[12][13]

-

The presence of an amino group and a methyl-substituted phenyl ring provides functional handles for further chemical modification, making 4-amino-4'-methyldiphenyl ether a potentially valuable building block for creating libraries of novel compounds to screen for various biological activities.

Caption: Hypothetical activation of the SHP1 tumor suppressor pathway by a diphenyl ether derivative.

References

- 1. scbt.com [scbt.com]

- 2. 4-AMINO-4'-METHYLDIPHENYL ETHER | 41295-20-9 [chemicalbook.com]

- 3. 4-AMINO-4'-METHYLDIPHENYL ETHER CAS#: 41295-20-9 [chemicalbook.com]

- 4. 4-AMINO-4'-METHYLDIPHENYL ETHER(41295-20-9) 13C NMR spectrum [chemicalbook.com]

- 5. CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted diphenyl ethers as a novel chemotherapeutic platform against Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.nau.edu [experts.nau.edu]

- 10. Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Pharmacological Potential of 4-(p-Tolyloxy)aniline Derivatives: A Technical Overview for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological activities, and therapeutic promise of 4-(p-Tolyloxy)aniline derivatives, with a focus on their anticancer and antimicrobial properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive summary of the current landscape, detailing quantitative biological data, experimental methodologies, and potential mechanisms of action.

The this compound scaffold, characterized by a diaryl ether linkage, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their diverse pharmacological activities, particularly in the realms of oncology and infectious diseases. This document synthesizes findings from key studies to facilitate further research and development in this promising area.

Anticancer Activity of Diaryl Ether Amine Derivatives

Recent studies have highlighted the potent cytotoxic effects of compounds structurally related to this compound against various cancer cell lines. A notable study on a series of 4-anilinoquinolinylchalcone derivatives, which feature a similar 4-(benzyloxy)aniline core, has provided valuable insights into their anticancer potential.

Quantitative Anticancer Data

The antiproliferative activities of these derivatives were evaluated against human cancer cell lines, including hepatocellular carcinoma (Huh-7) and breast cancer (MDA-MB-231), as well as a normal human lung fibroblast cell line (MRC-5). The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Compound | R1 | R2 | Huh-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MRC-5 IC50 (µM) |

| 4a | OMe | H | 1.47 ± 0.11 | 0.11 ± 0.01 | >20 |

| 4d | OMe | 3-Cl | 0.69 ± 0.04 | 0.18 ± 0.02 | >20 |

| 4f | OMe | 3-OMe | 1.41 ± 0.18 | 1.94 ± 0.21 | >20 |

| Lapatinib | - | - | 12.46 ± 0.28 | 12.80 ± 0.91 | >20 |

Data extracted from a study on 4-anilinoquinolinylchalcone derivatives, which share a similar diaryl ether amine core with this compound derivatives.[1][2][3][4]

The data indicates that several derivatives exhibit potent cytotoxicity against cancer cell lines with significantly lower toxicity towards normal cells.[1][2][3][4] For instance, compound 4a was found to be highly active against the MDA-MB-231 breast cancer cell line.[1][2][3]

Experimental Protocols

A detailed understanding of the methodologies used to assess the biological activity of these compounds is crucial for the replication and extension of these findings.

Synthesis of 4-Anilinoquinolinylchalcone Derivatives

The synthesis of the evaluated 4-anilinoquinolinylchalcone derivatives was achieved by reacting (E)-3-(4-chloroquinolin-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-ones or (E)-3-(4-chloroquinolin-2-yl)-1-(4-fluorophenyl)prop-2-en-1-ones with the appropriately substituted anilines.[1][2][4]

In Vitro Antiproliferative Assay (XTT Assay)

The antiproliferative activity of the synthesized compounds was determined using the XTT (sodium 3'-[1-(phenylamino-carbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay.[2][4]

-

Cell Seeding: Cancer and normal cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

-

XTT Reagent Addition: After the incubation period, the XTT reagent was added to each well.

-

Incubation: The plates were incubated for a further period to allow for the conversion of the XTT reagent into a formazan product by metabolically active cells.

-

Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader.

-

IC50 Determination: The concentration of the test compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.[2][4]

Proposed Mechanism of Anticancer Action

Investigations into the mechanism of action of the lead compound 4a revealed that it induces apoptosis in breast cancer cells.[1][2][3] This process is believed to be mediated by the generation of reactive oxygen species (ROS), leading to the activation of caspases 3 and 7, and a subsequent depletion of cellular ATP.[1][2][3]

Antimicrobial Potential

While extensive research on the antimicrobial properties of this compound derivatives is still emerging, the broader class of aniline derivatives has shown promise as antimicrobial agents. Further investigation is warranted to explore the potential of this compound and its analogs against a panel of pathogenic bacteria and fungi. Standard antimicrobial susceptibility testing protocols, such as broth microdilution or disk diffusion assays, would be suitable for determining the minimum inhibitory concentrations (MICs) of these compounds.[5][6]

Future Directions

The potent and selective anticancer activity of this compound-related structures highlights their potential as lead compounds for the development of novel cancer therapeutics. Future research should focus on:

-

Synthesis and Screening: Expanding the library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship (SAR).

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

Antimicrobial Evaluation: Systematically evaluating the antimicrobial and antifungal activity of a range of this compound derivatives.

-

In Vivo Studies: Progressing the most promising lead compounds into preclinical in vivo models to assess their efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(p-Tolyloxy)aniline: Commercial Availability, Synthesis, and Biological Potential